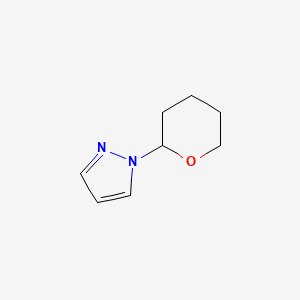

1-(2-Tetrahydropyranyl)-1H-pyrazole

Description

Significance of N-Heterocycles in Medicinal and Synthetic Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and functional materials. openmedicinalchemistryjournal.comnih.gov Their prevalence is particularly striking in the pharmaceutical sciences. Statistical analyses of FDA-approved drugs have revealed that nitrogen heterocycles are present in the majority of small-molecule therapeutics, with some reports indicating this figure to be around 60% or even higher. openmedicinalchemistryjournal.comrsc.orgmdpi.commsesupplies.com More than 85% of all biologically active compounds are reported to contain a heterocycle, with nitrogen-based rings being the most frequent. rsc.orgmdpi.com

The significance of these scaffolds stems from their ability to engage in crucial biological interactions, often by mimicking natural products like vitamins, hormones, and alkaloids. openmedicinalchemistryjournal.comrsc.orgmdpi.com The nitrogen atoms within these rings can act as hydrogen bond donors or acceptors, which is critical for binding to biological targets such as enzymes and receptors. mdpi.com This structural and functional diversity allows medicinal chemists to fine-tune properties like solubility, lipophilicity, and polarity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Consequently, N-heterocycles are considered "privileged structures" in drug discovery, forming the core of countless medicines across therapeutic areas. openmedicinalchemistryjournal.comnih.govingentaconnect.comnih.gov

Overview of Pyrazole (B372694) Core Structures and Their Versatility

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal and synthetic chemistry. mdpi.commdpi.com First described by Ludwig Knorr in 1883, the pyrazole ring is an electron-rich system with distinct chemical properties. mdpi.comorientjchem.org It possesses both a pyrrole-like nitrogen (which can donate a proton) and a pyridine-like nitrogen (which is basic), rendering the N-unsubstituted ring amphoteric. nih.govnih.gov This aromatic system is stable, but its positions have different reactivities: electrophilic substitution typically occurs at the C4 position, while the C3 and C5 positions are more susceptible to nucleophilic attack. nih.govnih.gov

The versatility of the pyrazole scaffold is demonstrated by its presence in a wide range of pharmaceuticals. nih.govtandfonline.com Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.comorientjchem.orgmdpi.com The ability of the pyrazole ring to serve as a bioisosteric replacement for other functional groups and its capacity for hydrogen bonding make it a key component in the design of targeted therapies, particularly protein kinase inhibitors. nih.gov

Table 1: Examples of Marketed Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Category |

|---|---|

| Celecoxib | Anti-inflammatory nih.gov |

| Rimonabant | Anti-obesity nih.gov |

| Sildenafil | Erectile Dysfunction tandfonline.com |

| Ruxolitinib | Anticancer nih.govtandfonline.com |

| Crizotinib | Anticancer nih.gov |

This table is for illustrative purposes and is not exhaustive.

Role of Protecting Groups in Heterocyclic Synthesis

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block a reactive site to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. organic-chemistry.orgwiley.comwikipedia.org This temporary modification is achieved using a "protecting group." organic-chemistry.org An ideal protecting group must be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and easy to remove in high yield without affecting other parts of the molecule. wiley.comchemistrytalk.org

Protecting group chemistry is indispensable in multi-step organic synthesis, allowing for chemoselectivity and the construction of intricate molecular architectures. numberanalytics.com In heterocyclic chemistry, protecting groups are frequently used to mask reactive N-H bonds, such as the one found in the pyrazole ring. This prevents undesired side reactions like N-alkylation or N-acylation when carrying out modifications on other parts of the heterocycle. wiley.com

Specific Utility of the Tetrahydropyranyl (THP) Group in Pyrazole Chemistry

The compound at the heart of this article, 1-(2-Tetrahydropyranyl)-1H-pyrazole, is a direct result of applying protecting group strategy to the pyrazole core. smolecule.com The tetrahydropyranyl (THP) group is attached to the N1 position of the pyrazole ring, effectively masking the acidic N-H proton. smolecule.comrsc.org This protection is typically achieved by reacting pyrazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. chemicalbook.comtotal-synthesis.com A solvent- and catalyst-free method for this protection has also been reported as a "green" alternative. rsc.org

Once protected, the 1-THP-pyrazole becomes a versatile building block. smolecule.comlookchem.com With the N1 position blocked, chemists can perform selective reactions at other positions of the pyrazole ring without interference. smolecule.com For instance, the protected pyrazole can undergo lithiation followed by reaction with electrophiles to introduce substituents at specific carbon atoms. rsc.org Subsequently, the THP group can be selectively removed under mild acidic conditions, regenerating the N-H bond and yielding a substituted pyrazole that might have been difficult to synthesize directly. smolecule.comrsc.org This makes this compound a valuable intermediate for creating libraries of pyrazole derivatives for applications in drug discovery and materials science. smolecule.comsigmaaldrich.com

Advantages of THP Protection in Organic Synthesis

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols, thiols, and, as discussed, N-H functionalities. organic-chemistry.orgnih.govresearchgate.net Its popularity stems from a combination of favorable characteristics.

Table 2: Key Advantages of the THP Protecting Group

| Advantage | Description |

|---|---|

| Ease of Introduction | Readily introduced using 3,4-dihydro-2H-pyran and an acid catalyst, often in high yield. total-synthesis.comnih.govresearchgate.net |

| Stability | The resulting THP ether or N-THP bond is stable to a wide range of non-acidic conditions, including strongly basic reagents, organometallics, hydrides, and alkylating agents. organic-chemistry.orgnih.goviris-biotech.de |

| Facile Cleavage | Easily removed under mild acidic conditions (e.g., acetic acid, PPTS, dilute HCl), which are often orthogonal to the cleavage conditions for other protecting groups. smolecule.comtotal-synthesis.comnih.gov |

| Improved Solubility | The non-aromatic, non-bulky nature of the THP group can confer good solubility to the protected molecule, which can be advantageous in synthesis. nih.govresearchgate.netiris-biotech.de |

| Low Cost | The primary reagent for its introduction, 3,4-dihydro-2H-pyran, is inexpensive and readily available. nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-7-11-8(4-1)10-6-3-5-9-10/h3,5-6,8H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZWSOSYNFVECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619082 | |

| Record name | 1-(Oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-17-2 | |

| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449758-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B38PZM2479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Derivatization of 1 2 Tetrahydropyranyl 1h Pyrazole

Nucleophilic Substitution Reactions of the Pyrazole (B372694) Nitrogen Atoms

The primary reaction at the pyrazole nitrogen of 1-(2-Tetrahydropyranyl)-1H-pyrazole involves the cleavage of the N-THP bond. The THP group is an acetal, which is stable under neutral and basic conditions but is readily removed under acidic conditions. organic-chemistry.orgyoutube.com This deprotection is a type of nucleophilic substitution reaction where a nucleophile, typically water or an alcohol, attacks the anomeric carbon of the THP group, facilitated by an acid catalyst.

The process regenerates the N-H of the pyrazole ring, making it available for subsequent reactions or for revealing the final molecule in a synthetic sequence. sci-hub.box Common conditions for deprotection involve aqueous solutions of mineral acids like hydrochloric acid (HCl) or the use of Lewis acids. organic-chemistry.orgsci-hub.box For instance, complete deprotection of THP-protected pyrazoles can be achieved in near-quantitative yields using an aqueous HCl solution at room temperature. sci-hub.box This reliable cleavage is a cornerstone of its utility as a protecting group. smolecule.com

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, though less so than pyrrole. In 1-(THP)-1H-pyrazole, the most nucleophilic position is the carbon at the 4-position, which readily undergoes electrophilic aromatic substitution. nih.gov The presence of the THP protecting group prevents N-substitution and directs electrophiles to the C4 position.

Common EAS reactions include halogenation, such as iodination and bromination.

Iodination : Green and practical methods for the iodination of pyrazoles at the C4 position have been developed. One such method uses a system of iodine (I₂) and hydrogen peroxide (H₂O₂) in water, which offers an environmentally friendly route to 4-iodopyrazole (B32481) derivatives. researchgate.net Another approach for direct iodination of the C4 position utilizes potassium iodate (B108269) (KIO₃) as the iodinating agent with a diphenyl diselenide ((PhSe)₂) catalyst under acidic conditions. nih.gov

Bromination : Bromination also occurs selectively at the C4 position. The reaction can be carried out using bromine in an inert organic solvent. google.com The regioselectivity is dictated by the electronic properties of the pyrazole ring, where the "pyridine-like" nitrogen directs substitution to the adjacent carbon. reddit.com

These halogenated intermediates are valuable precursors for further functionalization, particularly in cross-coupling reactions.

Condensation Reactions with Aldehydes or Ketones

While the C4 position is most susceptible to electrophilic attack, the C5 position possesses the most acidic C-H bond on the pyrazole ring. nih.gov This acidity can be exploited by using a strong base, such as n-butyllithium (nBuLi), to deprotonate the C5 position, generating a lithiated pyrazole species. This organolithium intermediate is a potent nucleophile and can undergo condensation reactions with various electrophiles, including aldehydes and ketones. smolecule.comrsc.org

The reaction with an aldehyde or ketone results in the formation of a new carbon-carbon bond at the C5 position, yielding a secondary or tertiary alcohol, respectively. This lithiation-alkylation sequence provides a powerful method for introducing complex side chains onto the pyrazole core, significantly expanding the molecular diversity accessible from the THP-protected starting material. rsc.orgresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions

The halogenated and borylated derivatives of 1-(THP)-1H-pyrazole are key substrates for metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex aryl- and heteroaryl-containing molecules.

The formation of a boronic acid pinacol (B44631) ester at the C4 position of the pyrazole ring is a critical transformation that prepares the molecule for Suzuki-Miyaura cross-coupling reactions. smolecule.com This borylated intermediate is a stable, versatile reagent for the creation of carbon-carbon bonds. researchgate.net

The title compound is efficiently synthesized from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The N-H of the pyrazole is protected by reacting it with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. chemicalbook.com This reaction proceeds with high yield and provides the desired N-THP protected boronic ester, a stable solid that can be purified by silica (B1680970) gel chromatography. chemicalbook.comchemicalbook.com

Table 1: Synthesis of this compound-4-boronic acid pinacol ester chemicalbook.com

| Starting Material | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 3,4-Dihydro-2H-pyran (DHP), Trifluoroacetic acid (TFA) | Toluene | 90 °C, 2 hours | 94% |

This compound-4-boronic acid pinacol ester is a valuable coupling partner in palladium-catalyzed Suzuki reactions. sigmaaldrich.com It reacts with a wide range of halogenated aryl and heteroaryl systems to form a new C-C bond between the pyrazole C4 position and the aromatic ring. nih.govnih.gov These reactions typically employ a palladium catalyst, such as Pd(PtBu₃)₂, and a base, like potassium phosphate (B84403) (K₃PO₄) or potassium fluoride (B91410) (KF), in a suitable solvent mixture like dioxane/water or DMF. nih.gova2bchem.com The THP group is stable under these conditions and can be removed later if desired. This methodology is a powerful route to complex molecules containing the pyrazole-aryl motif. a2bchem.com

Table 2: Representative Suzuki Coupling Conditions a2bchem.com

| Aryl Halide Partner | Boronic Ester Partner | Catalyst (mol%) | Base | Solvent | Conditions |

|---|---|---|---|---|---|

| Aryl Chloride (Ar-Cl) | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester* | Pd(PtBu₃)₂ (5 mol%) | Potassium Fluoride (KF) | DMF | 100 °C, 2-24 h |

Note: This table shows representative conditions for a closely related methyl-protected pyrazole boronic ester, which are illustrative of the conditions used for the THP-protected analogue.

Sonogashira Cross-Coupling Applications

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While direct Sonogashira coupling of this compound is not extensively detailed in the provided results, the protection of the pyrazole nitrogen is a key strategy in the synthesis of functionalized pyrazoles that can then undergo such coupling reactions. rsc.org For instance, the synthesis of pyrazole derivatives often involves the protection of the nitrogen, followed by functionalization (e.g., halogenation), and subsequent cross-coupling reactions. researchgate.net

The general conditions for Sonogashira coupling are mild, often conducted at room temperature with an amine base that also serves as the solvent. wikipedia.orglibretexts.org The choice of catalyst, ligands, and reaction conditions can be tailored to the specific substrates. organic-chemistry.org

Table 1: General Conditions for Sonogashira Cross-Coupling Reactions

| Parameter | Typical Conditions |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Base | Amine (e.g., triethylamine, diethylamine) |

| Solvent | Amine, DMF, or ether |

| Temperature | Room temperature |

This table represents generalized conditions for the Sonogashira reaction and may vary depending on the specific reactants. wikipedia.org

Functionalization Strategies for Modifying the Pyrazole Ring

The THP-protected pyrazole is a versatile platform for introducing a wide range of functional groups onto the pyrazole nucleus. researchgate.netrsc.org

Introduction of Alkyl, Halogen, Hydroxyl, Amino, Azido, Carbonyl, and Organo-element Groups

A significant synthetic approach allows for the large-scale, one-pot derivatization of the pyrazole ring with a variety of functionalities. researchgate.netrsc.org This method involves a green, solvent- and catalyst-free protection of pyrazole, followed by a high-yield lithiation/alkylation/deprotection sequence in the same reaction vessel. researchgate.netrsc.org This strategy has been successfully employed for the synthesis of 3(5)-alkylpyrazoles. researchgate.netrsc.org

The introduction of other functional groups is also achievable. For example, aminopyrazoles can be synthesized through various routes, often involving the reaction of β-ketonitriles with hydrazines. nih.govchim.it The synthesis of 4-functionalized pyrazoles, including those with thio- or selenocyano groups, has been accomplished through oxidative processes. beilstein-journals.org The pyrazole ring's inherent electronic properties, with nucleophilic and electrophilic centers, guide these functionalization reactions. researchgate.net

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the pyrazole ring is crucial for synthesizing specific isomers. The N-tetrahydropyranyl group plays a role in directing subsequent reactions. For instance, lithiation of this compound followed by reaction with an electrophile can lead to substitution at specific positions.

Transition-metal-catalyzed C-H functionalization is a powerful tool for the direct and regioselective introduction of substituents onto the pyrazole ring, often guided by the directing properties of the nitrogen atoms. researchgate.netnih.govrsc.org The inherent reactivity of the pyrazole ring, where the C-5 position is electrophilic and the C-4 position is nucleophilic, also influences the regioselectivity of substitution reactions. researchgate.net For example, a regioselective route to C3-hydroxyarylated pyrazoles has been developed through the reaction of pyrazole N-oxides with arynes. nih.gov

Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles

The tetrahydropyranyl group is not only a protecting group but can also be involved in isomerization reactions.

Thermal isomerization of 5-alkyl-1-(tetrahydropyran-2-yl)pyrazoles to the corresponding 3-alkyl-1-(tetrahydropyran-2-yl) isomers has been observed. researchgate.netrsc.org This process offers a green alternative to acid-catalyzed methods for switching protecting groups in pyrazole chemistry. researchgate.netrsc.org For instance, with an n-octyl derivative, isomerization and partial deprotection can occur at 80 °C. rsc.org

Complete deprotection of the THP group from 5-alkyl-1-(tetrahydropyran-2-yl)pyrazoles can be readily achieved under mild acidic conditions, such as with an aqueous HCl solution at ambient temperature, yielding the pure 3(5)-alkylpyrazoles in nearly quantitative yields. rsc.org For shorter alkyl chains (C1-C4), the THP-protected pyrazoles can be purified by vacuum distillation, but for longer chains (C5 and longer), distillation can lead to isomerization and/or deprotection, necessitating purification by column chromatography. rsc.org

Spectroscopic and Computational Analysis of 1 2 Tetrahydropyranyl 1h Pyrazole

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of 1-(2-Tetrahydropyranyl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. rsc.orgresearchgate.net

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals are observed for the protons on both the pyrazole (B372694) and tetrahydropyran (B127337) rings. In a typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), the pyrazole protons appear as distinct signals. The proton at position 5 (H5) of the pyrazole ring typically resonates around 7.55 ppm, while the proton at position 3 (H3) appears at a similar chemical shift. The proton at position 4 (H4) is observed further upfield, at approximately 6.29-6.30 ppm. rsc.org The anomeric proton of the tetrahydropyranyl (THP) group (the proton on the carbon attached to both the oxygen and the pyrazole nitrogen) is a key diagnostic signal, appearing as a doublet of doublets around 5.37-5.40 ppm. rsc.org The remaining methylene (B1212753) protons of the THP ring show complex multiplets in the upfield region of the spectrum, typically between 1.59 and 4.07 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In CDCl₃, the carbon atoms of the pyrazole ring in this compound exhibit distinct resonances. The C5 and C3 carbons appear at approximately 127.6 ppm and 139.7 ppm, respectively, while the C4 carbon is found at around 106.1 ppm. rsc.org The anomeric carbon of the THP ring is a key indicator and resonates at about 87.6 ppm. rsc.org The other carbon atoms of the THP ring appear in the range of 22.5 to 67.9 ppm. rsc.org

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atoms within the pyrazole ring. The chemical shifts of the two nitrogen atoms can help in understanding tautomeric equilibria, although for N-substituted pyrazoles like this one, tautomerism is generally not a significant factor under normal conditions. researchgate.netmdpi.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃. rsc.org

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole H3 | ~7.55 | 139.703 |

| Pyrazole H4 | 6.289 - 6.300 | 106.102 |

| Pyrazole H5 | 7.548 - 7.552 | 127.636 |

| THP C2'-H | 5.371 - 5.402 | 87.643 |

| THP C6'-Hax | 3.659 - 3.722 | 67.906 |

| THP C6'-Heq | 4.031 - 4.070 | 67.906 |

| THP C3', C4', C5' | 1.593 - 2.069 | 22.591, 25.053, 30.597 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. The compound has a molecular weight of 152.19 g/mol . sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, confirming the elemental composition. rsc.org The fragmentation pattern in the mass spectrum would be expected to show a prominent peak for the pyrazole ring and the tetrahydropyranyl cation, resulting from the cleavage of the N-C bond connecting the two rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific X-ray crystal structure for the parent this compound was not found in the search results, the crystal structure of a derivative, 5-n-hexadecyl-1-(tetrahydropyran-2-yl)pyrazole, has been reported. rsc.org This analysis reveals details about the supramolecular architecture. rsc.org Generally, X-ray studies on related pyrazole compounds show that the pyrazole ring is planar. mdpi.commdpi.com The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. The dihedral angle between the pyrazole ring and the mean plane of the THP ring would be a key structural parameter obtained from such a study.

Computational Chemistry Studies

Computational chemistry provides a theoretical framework to understand the electronic structure, reactivity, and dynamic processes of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations can be used to optimize the geometry of this compound, predict its vibrational frequencies (for comparison with IR spectroscopy), and calculate its NMR chemical shifts. nih.govresearchgate.net These calculations can also provide insights into the molecule's reactivity by examining the distribution of electron density, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net For instance, the calculated HOMO and LUMO energies can indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

Modeling of Tautomerism and Dynamic Processes

Tautomerism is a form of isomerization involving the migration of a proton and the shifting of double bonds. nih.gov For pyrazole itself, annular tautomerism is a well-known phenomenon. researchgate.net However, in this compound, the substitution at the N1 position with the bulky tetrahydropyranyl group effectively "locks" the tautomeric form, preventing the interconversion to other tautomers under normal conditions. smolecule.com Computational models can be used to calculate the relative energies of different potential tautomers, confirming the stability of the N1-substituted isomer. nih.gov These models can also simulate dynamic processes such as the conformational changes of the tetrahydropyran ring, for example, the chair-to-chair interconversion, and calculate the energy barriers associated with these processes.

Analysis of Activation Energy Barriers and Reaction Mechanisms

The thermal isomerization of N-substituted pyrazoles, including this compound, represents a significant area of study in heterocyclic chemistry. This process typically involves the migration of the substituent from one nitrogen atom of the pyrazole ring to the other. In the case of this compound, this involves the isomerization between the 1-substituted and the less common 2-substituted isomers.

The reaction mechanism for the thermal isomerization of related 5-alkyl-1-(tetrahydropyranyl)pyrazoles to 3-alkyl-1-(tetrahydropyranyl)pyrazoles has been described as a process involving the thermal cleavage of the tetrahydropyranyl (THP) group from the nitrogen atom. researchgate.netsci-hub.boxrsc.org This is followed by the formation of a new bond between the THP group and the adjacent, sterically less hindered nitrogen atom of the pyrazole ring. researchgate.netsci-hub.boxrsc.org This suggests a dissociative mechanism where the C-N bond between the pyrazole and the THP group is broken, leading to a transient intermediate, which then recombines to form the more stable isomer.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energy profiles of such isomerization reactions. For N-substituted pyrazoles, high activation energy barriers, often in the range of 50–70 kcal/mol, are characteristic of these transformations. researchgate.net This high energy barrier is attributed to the significant energy required to break the N-substituent bond and disrupt the aromaticity of the pyrazole ring in the transition state.

Experimental investigations into the isomerization of N-substituted pyrazoles have determined activation energies that align with computational predictions. For instance, a study on a model N-substituted pyrazole system reported an experimental activation energy of 50.7 ± 2.7 kcal/mol. nih.gov DFT calculations for a similar model substrate yielded a comparable activation Gibbs energy of approximately 56 kcal/mol. nih.gov For different pyrazole substrates, calculated activation Gibbs energies can vary, with values of 68.3 kcal/mol for 1-(2-fluoroethyl)-3-methyl-1H-pyrazole and 55.4 kcal/mol for 3-(1-phenyl-1H-pyrazol-2-yl)phenol, highlighting the influence of substituents on the energy barrier. nih.gov

| Reaction | Method | Activation Energy (kcal/mol) |

| Isomerization of a model N-substituted pyrazole | Experimental | 50.7 ± 2.7 |

| Isomerization of 1,5-diphenylpyrazole | DFT Calculation | ~56 |

| Isomerization of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole | DFT Calculation | 68.3 |

| Isomerization of 3-(1-phenyl-1H-pyrazol-2-yl)phenol | DFT Calculation | 55.4 |

The high activation barriers for these isomerizations necessitate high temperatures to achieve reasonable reaction rates. nih.gov The understanding of these energy barriers and the underlying reaction mechanisms is crucial for controlling the synthesis and isomerization of pyrazole derivatives, enabling the selective formation of desired isomers.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)

Computational chemistry, particularly DFT, has become a powerful tool for the prediction of spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C), for organic molecules, including this compound. nih.gov These predictions are invaluable for structure elucidation, confirming experimental assignments, and understanding the electronic structure of molecules.

The process of predicting NMR chemical shifts typically involves several steps. First, the geometry of the molecule is optimized using a selected DFT functional and basis set. nih.gov Following geometry optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is highly dependent on the chosen computational methodology, including the DFT functional and the basis set. nih.gov Various functionals, such as B3LYP, PBE0, and M06-2X, are commonly employed, and their performance can vary depending on the molecular system. mdpi.com A good correlation between the experimentally observed and computationally predicted chemical shifts provides confidence in the structural assignment. mdpi.com

For this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts for the protons and carbons in both the pyrazole and tetrahydropyran rings. The following table provides a hypothetical yet representative comparison of experimental and calculated chemical shifts for this compound, based on typical accuracies achieved for similar molecules.

| Atom | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Pyrazole C3 | - | - | 138.5 | 139.2 |

| Pyrazole C4 | 6.25 | 6.30 | 105.8 | 106.5 |

| Pyrazole C5 | 7.50 | 7.55 | 129.0 | 129.8 |

| Pyrazole H3 | 7.60 | 7.65 | - | - |

| Pyrazole H4 | 6.25 | 6.30 | - | - |

| Pyrazole H5 | 7.50 | 7.55 | - | - |

| THP C2' | - | - | 87.2 | 88.0 |

| THP C3' | - | - | 29.8 | 30.5 |

| THP C4' | - | - | 20.1 | 20.8 |

| THP C5' | - | - | 25.0 | 25.7 |

| THP C6' | - | - | 67.5 | 68.2 |

| THP H2' | 5.60 | 5.65 | - | - |

| THP H3'α | 2.10 | 2.15 | - | - |

| THP H3'β | 1.70 | 1.75 | - | - |

| THP H4'α | 1.95 | 2.00 | - | - |

| THP H4'β | 1.60 | 1.65 | - | - |

| THP H5'α | 2.05 | 2.10 | - | - |

| THP H5'β | 1.65 | 1.70 | - | - |

| THP H6'α | 4.00 | 4.05 | - | - |

| THP H6'β | 3.65 | 3.70 | - | - |

Discrepancies between experimental and calculated values can arise from several factors, including the choice of the computational model, solvent effects (which can be modeled using implicit or explicit solvent models), and conformational dynamics of the molecule in solution. rsc.org Despite these potential variations, computational prediction of NMR parameters remains a highly valuable and widely used method in the characterization of organic compounds.

Applications of 1 2 Tetrahydropyranyl 1h Pyrazole and Its Derivatives in Advanced Organic Synthesis

Role as a Versatile Building Block

1-(2-Tetrahydropyranyl)-1H-pyrazole, also known as 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, is a valuable and versatile building block in organic synthesis. The tetrahydropyranyl (THP) group serves as a protective group for the pyrazole (B372694) ring, which allows for selective reactions at other positions of the molecule. This strategic protection is crucial for the synthesis of complex molecules where the pyrazole moiety is a key structural component.

The THP-protected pyrazole is particularly useful for preparing pyrazolylboronic esters. These esters are important intermediates in various coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This approach has been successfully employed in the synthesis of a range of pyrazole derivatives, including pyrazoloisoindoles. The versatility of this compound extends to its use in the creation of diverse heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Furthermore, the development of green and efficient methods for the protection and deprotection of pyrazoles using the THP group has enhanced its utility. For instance, solvent- and catalyst-free protection of pyrazole, followed by a one-pot lithiation/alkylation/deprotection sequence, provides a high-yield pathway to 3(5)-alkylpyrazoles. researchgate.net This highlights the compound's role in streamlined and environmentally conscious synthetic strategies.

The physical and chemical properties of this compound are well-characterized, aiding its application in various synthetic transformations.

Interactive Data Table: Properties of this compound

| Property | Value |

| Empirical Formula | C8H12N2O |

| CAS Number | 449758-17-2 |

| Molecular Weight | 152.19 |

| Form | Liquid |

| Density | 1.084 g/mL at 25 °C |

| Refractive Index | n20/D 1.503 |

| Flash Point | 104.4 °C (219.9 °F) |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Synthesis of Complex Heterocyclic Systems

The strategic use of this compound and its derivatives has enabled the construction of a variety of complex heterocyclic systems. These scaffolds are often associated with diverse biological activities, making their synthesis a key focus in medicinal chemistry.

Pyrazoloisoindoles and Other Fused Pyrazole Derivatives

This compound serves as a valuable precursor for the synthesis of pyrazoloisoindoles. The THP-protected pyrazole can be converted into a pyrazolylboronic ester, which is a key intermediate in the construction of the fused pyrazole ring system. This methodology provides a reliable route to these and other fused pyrazole derivatives, which are of interest for their potential pharmacological properties.

Tetrahydropyrano[2,3-c]pyrazole Scaffolds

The synthesis of tetrahydropyrano[2,3-c]pyrazole scaffolds has been achieved through various synthetic strategies. One notable method is the bifunctional squaramide-catalyzed enantioselective formal [3+3] annulation reaction between pyrazolin-5-ones and nitroallylic acetates. nih.govacs.org This approach allows for the stereocontrolled construction of densely substituted tetrahydropyrano[2,3-c]pyrazoles with two adjacent stereogenic centers. nih.govacs.org The resulting products are valuable for further transformations into other biologically important fused heterocycles. nih.govacs.org

Another environmentally friendly approach involves a metal-free, photo-redox catalyzed radical tandem Knoevenagel-Michael cyclocondensation reaction. utm.my This method utilizes methylene (B1212753) blue as a photocatalyst to synthesize dihydropyrano[2,3-c]pyrazole scaffolds from ethyl acetoacetate, hydrazine (B178648) hydrate, aldehyde derivatives, and malononitrile (B47326) in water at room temperature. utm.my This process is characterized by high yields, short reaction times, and the ability to be scaled up, demonstrating its potential for industrial applications. utm.my

Pyrano[2,3-c]pyrazole and Benzylpyrazolyl Coumarin (B35378) Derivatives

A facile and efficient one-pot, four-component synthesis of pyrano[2,3-c]pyrazole and benzylpyrazolyl coumarin derivatives has been developed. This method employs zirconium dioxide (ZrO2) nanoparticles as a reusable catalyst and involves the reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile (for pyrano[2,3-c]pyrazoles) or the reaction of 4-hydroxycoumarin, an aldehyde, and a pyrazolone (B3327878) (for benzylpyrazolyl coumarin derivatives) at room temperature. rsc.orgrsc.orgresearchgate.net The reactions are generally fast, high-yielding, and the catalyst can be recycled multiple times without significant loss of activity. rsc.orgrsc.org

Interactive Data Table: Synthesis of Pyrano[2,3-c]pyrazole Derivatives

| Reactants | Catalyst | Conditions | Product | Yield (%) |

| Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | ZrO2 nanoparticles | Room Temperature | 6-amino-3-methyl-1,4-diaryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 90-98 |

| 4-Hydroxycoumarin, Aldehyde, Pyrazolone | ZrO2 nanoparticles | Room Temperature | Benzylpyrazolyl Coumarin Derivatives | High |

Data synthesized from multiple sources rsc.orgrsc.orgresearchgate.net

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives

The synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives has been efficiently achieved through one-pot, four-component reactions. One method utilizes Fe3O4@L-arginine as a robust and reusable nanocatalyst for the reaction of hydrazines, β-keto esters, isatins, and malononitrile or ethyl cyanoacetate (B8463686) under solvent-free conditions at room temperature. nih.gov This green synthetic approach offers excellent yields and short reaction times. nih.gov

Another effective method involves the use of piperidine (B6355638) as a catalyst under ultrasound irradiation for the reaction of hydrazine, a β-keto ester, isatin, and malononitrile or ethyl cyanoacetate. acs.org This ultrasound-assisted synthesis provides good yields of the desired spiro compounds. acs.org Furthermore, an enantioselective synthesis has been developed using a cascade reaction between pyrazolones and isatylidene malononitriles catalyzed by (DHQD)2PYR, affording chiral spirooxindole derivatives in excellent yields and with good to excellent enantioselectivities. rsc.org

Pyrazolo[3,4-b]pyridine Systems

Pyrazolo[3,4-b]pyridines are an important class of bicyclic heterocyclic compounds. mdpi.com Their synthesis can be broadly categorized into two main strategies: the formation of a pyridine (B92270) ring onto a pre-existing pyrazole ring, or the formation of a pyrazole ring onto a pyridine precursor. mdpi.com

One common approach involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.com The regioselectivity of this reaction depends on the nature of the substituents on the dicarbonyl compound. mdpi.com Another versatile method is the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, which proceeds via a Michael addition followed by cyclization. mdpi.com

Multi-component reactions (MCRs) have also proven to be an efficient strategy for the synthesis of pyrazolo[3,4-b]pyridine derivatives. For instance, a one-pot reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with an aldehyde and a β-ketonitrile under microwave irradiation provides a rapid and efficient route to these systems. nih.gov

Precursor in the Development of Catalysts and Specialty Chemicals

This compound serves as a key starting material in the creation of specialized molecules with applications in catalysis and material science. lookchem.comchemimpex.com Its unique structure and reactivity make it an attractive candidate for developing new materials and catalysts. lookchem.com

One of the primary applications of this compound is in the preparation of pyrazolylboronic esters. sigmaaldrich.comchemicalbook.com These boron-containing derivatives are crucial reagents in Suzuki coupling reactions, a powerful method for creating carbon-carbon bonds. smolecule.com The ability to form these boronic esters enhances the utility of this compound in cross-coupling chemistry, a cornerstone of modern organic synthesis. smolecule.com

The synthesis of these important intermediates involves a lithiation step followed by reaction with a borate (B1201080) ester. For instance, 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole can be reacted with n-butyllithium and then with triisopropyl borate to form the corresponding boronic acid derivative. google.com This process opens the door to the construction of a wide array of complex organic molecules.

Furthermore, the pyrazole nucleus itself is a versatile scaffold. Researchers have developed methods for the derivatization of pyrazoles with various functional groups, including alkyl, halogen, hydroxyl, amino, and more, starting from the protected pyrazole. rsc.orgresearchgate.net These modifications are essential for fine-tuning the electronic and physical properties of the final products, which can be tailored for specific catalytic or material applications.

Intermediate in the Synthesis of Pharmacologically Active Compounds

The pyrazole moiety is a well-known pharmacophore, present in numerous drugs with a wide range of therapeutic activities. nih.gov Consequently, this compound is a highly valuable intermediate for the synthesis of new drug candidates. smolecule.comlookchem.com Its use allows for the controlled and sequential introduction of different chemical groups to build complex molecules with desired biological activities.

Androgen Receptor Antagonists

A significant application of this compound is in the synthesis of androgen receptor (AR) antagonists, which are crucial for the treatment of prostate cancer. google.com The compound serves as a key intermediate in the production of potent AR antagonists. google.com

A key step in this synthesis is the Suzuki reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester and a halogenated benzonitrile (B105546) derivative, such as 4-bromo-2-chlorobenzonitrile. google.comgoogle.com This reaction, catalyzed by a palladium complex, forms a crucial carbon-carbon bond and assembles the core structure of the AR antagonist. google.com The resulting intermediate, 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile, can then be further modified to yield the final drug candidate. google.comgoogle.com The development of novel AR antagonists is an active area of research, with scientists continuously designing and synthesizing new derivatives to overcome drug resistance. nih.govsemanticscholar.orgnih.gov

Table 1: Synthesis of Androgen Receptor Antagonist Intermediate

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | 4-bromo-2-chlorobenzonitrile | Bis(triphenylphosphine)palladium(II) chloride | 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile |

Pyrazole-Oxindole Hybrid Systems

The versatility of this compound extends to the synthesis of hybrid molecules that combine the pyrazole scaffold with other biologically active motifs. One such example is the creation of pyrazole-oxindole hybrid systems. While direct synthesis routes from this compound are not explicitly detailed in the provided context, the general utility of pyrazole derivatives in constructing complex heterocyclic systems is well-established. rasayanjournal.co.innih.gov These hybrid structures are of interest in medicinal chemistry due to the potential for synergistic or novel pharmacological activities arising from the combination of two distinct pharmacophores.

Nek1-Inhibitors

Kinase enzymes are critical targets in cancer therapy, and inhibitors of these enzymes are effective anticancer drugs. researchgate.net The pyrazole scaffold is a key component in the design of various kinase inhibitors. researchgate.netnih.gov While a direct synthesis of Nek1 inhibitors using this compound is not explicitly mentioned, the general applicability of pyrazole derivatives in the synthesis of kinase inhibitors is evident. The ability to functionalize the pyrazole ring allows for the creation of molecules that can fit into the ATP-binding site of kinases, thereby inhibiting their activity. researchgate.net

Applications in Agricultural Chemistry as Agrochemicals

Beyond pharmaceuticals, derivatives of this compound also find use in the agricultural sector. smolecule.comchemimpex.com The pyrazole nucleus is a component of some agrochemicals, and the versatility of this starting material allows for the development of new crop protection agents. chemimpex.com These compounds can be formulated to provide effective pest control solutions. chemimpex.com The ability to modify the pyrazole structure allows for the optimization of properties such as efficacy and environmental stability. chemimpex.com

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-Tetrahydropyranyl)-1H-pyrazole, and how can reaction conditions affect yield?

Answer:

The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. A scalable method involves reacting 1H-pyrazole with tetrahydropyran-2-yl protecting groups under nitrogen in a mixture of THF and toluene at room temperature, yielding ~85% purity . Key factors influencing yield include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity by stabilizing intermediates.

- Atmosphere control : Nitrogen prevents oxidation of sensitive intermediates .

- Temperature : Room temperature minimizes side reactions compared to elevated temperatures.

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?

Answer:

- X-ray crystallography : Use ORTEP-III (with GUI in ORTEP-3) to generate thermal ellipsoid plots for precise bond-length and angle analysis . SIR97 software can refine crystal structures via direct methods and Fourier synthesis, providing publication-ready CIF files .

- NMR : ¹H and ¹³C NMR (e.g., in CDCl₃) confirm regiochemistry. For example, the tetrahydropyranyl group shows distinct δ 3.5–4.0 ppm (pyranyl protons) and δ 1.6–1.8 ppm (pyranyl methylenes) .

Advanced: How can researchers address regioselectivity challenges during derivatization of this compound?

Answer:

Regioselectivity in cross-coupling (e.g., Sonogashira, Suzuki-Miyaura) is influenced by:

- Protecting groups : The tetrahydropyranyl group directs substitution to the pyrazole C-5 position due to steric and electronic effects .

- Catalyst systems : Pd(PPh₃)₄ with CuI co-catalyst enhances C-5 selectivity in Sonogashira couplings .

- Reaction monitoring : Use TLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Advanced: What computational tools are suitable for predicting the reactivity of this compound in drug discovery?

Answer:

- Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., kinase inhibitors), leveraging the pyrazole scaffold’s π-π stacking potential .

- DFT calculations : Gaussian09 optimizes transition states for regioselective reactions, predicting activation energies for C-4 vs. C-5 substitution pathways .

- MD simulations : GROMACS assesses stability of drug-receptor complexes, particularly for derivatives with tetrahydrofuran-based prodrugs .

Advanced: How do contradictory data on reaction yields arise in the synthesis of this compound derivatives?

Answer:

Discrepancies often stem from:

- Impurity profiles : Unpurified starting materials (e.g., 1H-pyrazole with residual moisture) reduce yields by 10–15% .

- Catalyst deactivation : Pd catalysts degrade faster in non-degassed solvents, leading to inconsistent cross-coupling efficiencies .

- Analytical variability : HPLC vs. GC quantification may report differing purities due to column selectivity .

Advanced: What are the applications of this compound in medicinal chemistry?

Answer:

- Boronic ester derivatives : The pinacol boronate analog (CAS 903550-26-5) serves as a Suzuki-Miyaura coupling partner for aryl halides in kinase inhibitor synthesis .

- Prodrug design : The tetrahydropyranyl group enhances solubility and masks polar functionalities, improving bioavailability in preclinical models .

- Anticancer scaffolds : Derivatives like 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid show IC₅₀ < 1 µM in breast cancer cell lines .

Advanced: What strategies mitigate decomposition of this compound under acidic conditions?

Answer:

- Protecting group optimization : Replace tetrahydropyranyl with acid-stable groups (e.g., SEM or trityl) for reactions requiring low pH .

- Buffered systems : Use phosphate buffers (pH 6–7) to stabilize the compound during hydrolysis studies .

- In situ monitoring : Raman spectroscopy tracks decomposition in real time, enabling rapid pH adjustment .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Moisture control : Use molecular sieves (3Å) in sealed containers to avoid hydrolysis of the tetrahydropyranyl group .

- Purity checks : Conduct quarterly HPLC analysis (C18 column, acetonitrile/water gradient) to monitor degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.